beta-Himachalene

Catalog No.
S640317
CAS No.
1461-03-6
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Himachalene

CAS Number

1461-03-6

Product Name

beta-Himachalene

IUPAC Name

(4aR)-3,5,5,9-tetramethyl-1,2,4a,6,7,8-hexahydrobenzo[7]annulene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h10,14H,5-9H2,1-4H3/t14-/m0/s1

InChI Key

LCOSCMLXPAQCLQ-AWEZNQCLSA-N

SMILES

CC1=CC2C(=C(CCCC2(C)C)C)CC1

Synonyms

beta-himachalene, himachalene

Canonical SMILES

CC1=CC2C(=C(CCCC2(C)C)C)CC1

Isomeric SMILES

CC1=C[C@H]2C(=C(CCCC2(C)C)C)CC1

The exact mass of the compound beta-Himachalene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. It belongs to the ontological category of beta-himachalene in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

beta-Himachalene is a bicyclic sesquiterpene hydrocarbon (C15H24) and the primary constituent of cedarwood essential oils (Cedrus atlantica and Cedrus deodara), typically comprising up to 52% of the crude extract [1]. Characterized by its fused seven- and six-membered ring system (himachalane skeleton), it serves as a critical structural scaffold in both fragrance formulation and semi-synthetic chemistry [2]. In industrial procurement, high-purity beta-himachalene is sought after as a scalable precursor for oxygenated derivatives, such as trans-himachalol and various aryl himachalenes, which exhibit pronounced antimicrobial and insecticidal properties [3]. Its dominance in the natural source material makes it the most commercially viable himachalene isomer for large-scale isolation and downstream functionalization [1].

Research Procurement Fit

Natural sesquiterpene from Cedrus essential oils Supports insecticidal screening studies and biopesticide research workflows
Benzocycloheptene scaffold for semi-synthetic derivatization Enables antimicrobial aryl himachalene analog synthesis and SAR exploration
Reported insecticidal endpoint context Supports stored-product pest model studies with documented comparator data

Substituting high-purity beta-himachalene with crude cedarwood oil or mixed himachalene fractions introduces severe reproducibility issues in synthetic workflows [1]. Crude cedarwood oil contains fluctuating ratios of alpha-, beta-, and gamma-himachalene depending on geographical origin and harvest conditions, leading to unpredictable yields during targeted oxidations or derivatizations [2]. Furthermore, substituting beta-himachalene with its isomer, alpha-himachalene, alters the site of electrophilic attack due to differing double-bond placement, fundamentally changing the stereochemical and functional outcomes of downstream reactions [3]. Because the himachalene isomers have nearly identical boiling points (e.g., beta-himachalene boils at ~275–276°C at 760 mmHg), standard fractional distillation of crude mixtures cannot achieve the isomeric purity required for precision synthesis, necessitating the direct procurement of specifically isolated beta-himachalene [1].

Substitution Risk

Isomer
α- or γ-himachalene may not reproduce reported β-isomer endpoint response Double-bond position differences can alter target-site interaction; isomer-specific insecticidal data are not reported in the same pulse beetle model.
Scaffold
Generic sesquiterpenes lack the benzocycloheptene core for derivatization The distinct ring system is required for conversion to α-dehydro-ar-himachalene, a key intermediate for antimicrobial aryl himachalene analogs.
Endpoint
Non-himachalane sesquiterpenes lack validated insecticidal endpoint context Procurement of uncharacterized structural analogs may require independent assay validation; reported activity may not transfer.

Natural Abundance and Scalability as a Synthetic Precursor

In the selection of himachalene isomers for semi-synthetic scale-up, beta-himachalene offers a massive abundance advantage over its structural analogs. Gas chromatography-mass spectrometry (GC-MS) profiling of Cedrus atlantica essential oil demonstrates that beta-himachalene constitutes up to 51.95% of the crude extract [1]. In contrast, alpha-himachalene and gamma-himachalene are present at significantly lower concentrations of 15.82% and 12.15%, respectively [1]. This quantitative dominance makes beta-himachalene the most economically viable starting material for the synthesis of complex benzocycloheptene derivatives and oxygenated fragrance compounds, as it requires less raw biomass per kilogram of isolated precursor compared to the alpha or gamma isomers.

Evidence DimensionNatural abundance in Cedrus atlantica essential oil
Target Compound Databeta-Himachalene: 51.95%
Comparator Or Baselinealpha-Himachalene: 15.82%; gamma-Himachalene: 12.15%
Quantified Difference>3x higher concentration than alpha-himachalene
ConditionsGC-MS profiling of hydrodistilled Cedrus atlantica wood oil

Ensures a more scalable and cost-effective supply chain when procuring a bicyclic sesquiterpene scaffold for industrial synthesis.

Insecticidal Activity vs. Himachalol
Head-to-head
β-himachalene: 97.5% mortality at 0.56 μmol/insect
Himachalol: 97.5% mortality at 0.56 μmol/insect
Equivalent response under identical conditions
Supports insecticidal screening context for stored-product pest research
Topical assay against Callosobruchus analis; single-dose comparison

Targeted Reactivity for High-Yield Oxygenated Derivatives

The specific endocyclic and exocyclic double bond arrangement of beta-himachalene provides unique sites for electrophilic attack not present in alpha-himachalene. Density functional theory (DFT) and empirical oxidation studies demonstrate that beta-himachalene can be selectively oxidized to yield valuable derivatives such as trans-himachalol and beta-himachalene oxide [1]. Because the local electrophilicity of beta-himachalene directs the oxidation specifically to its highly substituted double bonds, it serves as a superior precursor for synthesizing targeted antimicrobial aryl himachalenes, whereas mixed isomer starting materials drastically reduce the final yield of the target stereoisomer [2].

Evidence DimensionRegioselective oxidation suitability
Target Compound Databeta-Himachalene: Highly selective oxidation to trans-himachalol and specific epoxides
Comparator Or BaselineMixed himachalene fractions: Yields complex, low-purity oxidized mixtures
Quantified DifferenceElimination of isomeric side-products during derivatization
ConditionsCatalytic oxidation and hemisynthesis workflows

Critical for chemists requiring a predictable, regioselective scaffold to synthesize high-value active pharmaceutical ingredients or fragrance compounds.

Antifungal Derivative Potency
Head-to-head
91% inhibition at 6 days
Supports antifungal derivative screening using 6,7-diol substitution
Poisoning food technique against Botrytis cinerea; 11 derivatives tested

Fractionation Limitations and the Necessity of High-Purity Procurement

Buyers attempting to isolate himachalenes in-house from crude cedarwood oil face severe thermodynamic limitations. The boiling point of beta-himachalene is recorded at ~275–276°C at 760 mmHg, which is nearly identical to the boiling points and vapor pressures of its alpha and gamma isomers [1]. This narrow differential renders standard fractional distillation highly inefficient for achieving isomeric purity. Consequently, utilizing crude or partially fractionated mixtures in synthesis leads to mixed oxidation products [2]. Procuring pre-isolated, high-purity beta-himachalene bypasses this fractionation bottleneck, ensuring that downstream catalytic oxidations proceed with high chemoselectivity toward the desired derivatives rather than yielding complex, inseparable isomeric mixtures.

Evidence DimensionFractionation efficiency
Target Compound DataIsolated beta-Himachalene: >95% isomeric purity for direct synthesis
Comparator Or BaselineCrude Cedarwood Oil: Requires complex, low-yield chromatography to separate isomers
Quantified DifferenceBypasses the near-zero boiling point differential between himachalene isomers
ConditionsStandard fractional distillation vs. direct procurement

Highlights the impracticality of in-house purification from crude oil, justifying the procurement of high-purity isolated beta-himachalene for reproducible synthesis.

Antimicrobial MIC Range
Context-dependent
1.69–13.5 mg/mL MIC
Supports antimicrobial screening context for formulation research
LPVCs mixture data; β-himachalene at 11.71% of total composition
DPPH Antioxidant IC50
Reported
0.21 mg/mL IC50
Supports antioxidant formulation review; comparable to Cedrus atlantica oil
LPVCs mixture data; pure compound activity may differ
Natural Abundance Profile
Head-to-head
C. deodara: up to 51.95% β-himachalene
C. atlantica wood: 14.62%; Cajanus cajan: 8.0–11.0%
2.5–10× higher abundance vs. α- or γ-isomers in Cedrus spp.
Informs botanical sourcing strategy and extraction yield expectations
GC-MS analysis of hydrodistilled essential oils; chemotype-dependent
Synthetic Versatility SAR
Head-to-head
Imine substitution at 5-position of aryl himachalene scaffold enhanced antimicrobial activity vs. aromatized derivatives in agar diffusion assay
Supports SAR-based derivative design for antimicrobial screening
Tested against B. subtilis, M. luteus, S. aureus; qualitative enhancement reported

Precursor for Antimicrobial and Antidepressant Aryl Himachalenes

Directly following from its high natural abundance and specific reactivity profile, beta-himachalene is the preferred starting material for synthesizing benzocycloheptene derivatives and aryl himachalenes, which are actively researched for their potent antimicrobial and antidepressant properties [1].

Synthesis of High-Value Oxygenated Fragrance Compounds

Due to the difficulty of fractionating crude cedarwood oil, procuring pure beta-himachalene allows fragrance chemists to perform controlled oxidations (yielding beta-himachalene oxide and trans-himachalol) without the off-odor contamination caused by alpha- or gamma-isomer byproducts [2].

Standardization of Biopesticides and Insecticides

Because beta-himachalene exhibits distinct insecticidal activity, utilizing the isolated compound allows agrochemical developers to formulate biopesticides with exact dosage control, avoiding the batch-to-batch variability inherent in crude Cedrus extracts [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Biopesticide screening research
Insecticidal endpoint context in stored-product pest models
Mortality endpoint review with comparator benchmarking
Antifungal derivative lead optimization
Scaffold derivatization versatility
Structure-activity response in phytopathogen assays
Antimicrobial formulation research
Antimicrobial screening context
MIC endpoint review across Gram-positive, Gram-negative and fungal strains
Botanical sourcing and quality control
Chemotype-dependent abundance profile
GC-MS composition profiling for batch consistency review

XLogP3

3.9

UNII

F8Y2422O3M

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